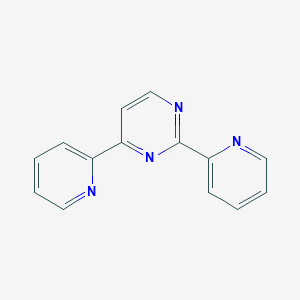

2,4-Dipyridin-2-ylpyrimidine

Description

The exact mass of the compound 2,4-Dipyridin-2-ylpyrimidine is 234.090546336 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dipyridin-2-ylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dipyridin-2-ylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dipyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-3-8-15-11(5-1)12-7-10-17-14(18-12)13-6-2-4-9-16-13/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWHWESCCMXPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Coordination Chemistry

An In-depth Technical Guide to 2,4-Dipyridin-2-ylpyrimidine: Structure, Properties, and Applications

2,4-Dipyridin-2-ylpyrimidine stands as a significant heterocyclic compound, architecturally defined by a central pyrimidine ring substituted with two pyridin-2-yl groups at the C2 and C4 positions. This molecular design imparts a unique set of electronic and steric properties, establishing it as a highly versatile N-heterocyclic ligand in coordination chemistry and materials science. Unlike its more symmetric and widely studied isomer, 2,6-di(pyridin-2-yl)pyrimidine, the asymmetric nature of the 2,4-isomer offers distinct coordination geometries and photophysical behaviors. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its chemical structure, physicochemical properties, synthesis, and burgeoning applications.

PART 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of 2,4-Dipyridin-2-ylpyrimidine are dictated by its unique arrangement of nitrogen-containing aromatic rings.

Chemical Structure

-

IUPAC Name: 2,4-di(pyridin-2-yl)pyrimidine

-

Core Scaffold: A pyrimidine ring, which is a diazine (a six-membered aromatic ring with two nitrogen atoms).

-

Substituents: Two pyridin-2-yl groups attached to the carbon atoms at positions 2 and 4 of the pyrimidine ring.

The nitrogen atoms within the rings act as Lewis bases, making the molecule an excellent chelating agent for various metal ions. The rotational freedom of the bonds connecting the pyridine and pyrimidine rings allows for conformational flexibility, which is crucial for accommodating the geometric preferences of different metal centers.

Physicochemical Data Summary

Quantitative data for 2,4-Dipyridin-2-ylpyrimidine is essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₄ | [1] |

| Molecular Weight | 234.26 g/mol | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| InChIKey | BNWHWESCCMXPNK-UHFFFAOYAV | [1] |

| SMILES | C1=CC=C(N=C1)C2=CC=NC(=N2)C3=NC=CC=C3 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural verification and study of 2,4-Dipyridin-2-ylpyrimidine.[2][3]

-

¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the distinct protons on both the pyrimidine and pyridine rings. The asymmetry of the molecule results in a unique signal for each proton. Similarly, the ¹³C NMR spectrum would display 14 distinct signals for the carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations within the aromatic rings, typically appearing in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹.

-

UV-Visible Spectroscopy: The molecule exhibits strong UV absorption due to π→π* transitions within the conjugated aromatic system. The position and intensity of these absorption bands can be sensitive to solvent polarity (solvatochromism) and protonation, indicating changes in the electronic structure.[4]

PART 2: Synthesis and Reactivity

The synthesis of 2,4-Dipyridin-2-ylpyrimidine and its derivatives often relies on established methods for constructing substituted pyrimidine rings.

Synthetic Strategies

A prevalent and effective method for synthesizing 2,4-disubstituted pyrimidines involves the sequential functionalization of a dihalopyrimidine precursor, such as 2,4-dichloropyrimidine.[5] Cross-coupling reactions, like the Suzuki or Stille coupling, are commonly employed to introduce the pyridinyl moieties.

Generally, nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on 2,4-dichloropyrimidines favor reaction at the more electrophilic C4 position.[5][6][7] However, specific catalytic systems, often employing palladium catalysts with specialized ligands, can be used to control the site-selectivity and achieve substitution at the C2 position.[5][7] This allows for a directed synthesis where the two different pyridinyl groups could be introduced in a stepwise manner if desired.

The following diagram illustrates a generalized synthetic workflow for producing 2,4-Dipyridin-2-ylpyrimidine from 2,4-dichloropyrimidine.

Caption: Generalized synthetic workflow for 2,4-Dipyridin-2-ylpyrimidine.

Detailed Experimental Protocol: Stille Cross-Coupling

This protocol describes the synthesis of 2,4-Dipyridin-2-ylpyrimidine from 2,4-dichloropyrimidine and 2-(tributylstannyl)pyridine, adapted from established cross-coupling methodologies.[4]

Materials:

-

2,4-Dichloropyrimidine

-

2-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous toluene (40 mL).

-

Reagent Addition: To the stirred solution, add 2-(tributylstannyl)pyridine (1.05 eq) via syringe, followed by the catalyst, Pd(PPh₃)₄ (0.05 eq).

-

First Coupling (C4-Selective): Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). This first step primarily yields 2-chloro-4-(pyridin-2-yl)pyrimidine.

-

Second Coupling (C2-Selective): After consumption of the starting material (typically 6-12 hours), cool the mixture to room temperature. Add a second portion of 2-(tributylstannyl)pyridine (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Reaction Completion: Reheat the mixture to reflux and continue stirring for another 12-24 hours, or until TLC indicates the formation of the final product is complete.

-

Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield pure 2,4-Dipyridin-2-ylpyrimidine.

Self-Validation: The identity and purity of the final product must be confirmed using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and comparison with literature data if available.

Reactivity and Coordination Chemistry

The primary chemical utility of 2,4-Dipyridin-2-ylpyrimidine lies in its function as a chelating ligand.[8][9][10] The nitrogen atoms of the pyridine and pyrimidine rings can coordinate to a central metal ion, forming stable metal complexes.

-

Ligand Behavior: It can act as a bidentate or tridentate ligand, depending on the metal ion and steric factors. The coordination typically involves the nitrogen of one pyridine ring and an adjacent nitrogen of the pyrimidine ring.

-

Formation of Metal Complexes: It readily forms complexes with a variety of transition metals, including ruthenium, iridium, and platinum.[11][12] These complexes are of significant interest due to their unique photophysical and electrochemical properties.

The diagram below illustrates the coordination of 2,4-Dipyridin-2-ylpyrimidine to a generic metal center (M).

Caption: Bidentate coordination of the ligand to a metal center.

PART 3: Applications in Research and Drug Development

The unique properties of 2,4-Dipyridin-2-ylpyrimidine and its metal complexes have led to their exploration in several advanced scientific fields.

Photosensitizers and Photocatalysis

Ruthenium(II) complexes incorporating substituted 2,4-di(pyridin-2-yl)pyrimidine ligands have been developed as photosensitizers.[11][12] The pyrimidine ring helps to stabilize the Lowest Unoccupied Molecular Orbital (LUMO), which leads to desirable photophysical properties such as:

-

Red-shifted light absorption and emission.

-

Prolonged excited-state lifetimes.

-

Higher luminescence quantum yields compared to analogous terpyridine complexes. [11][12]

These characteristics make them effective in photocatalytic systems, for instance, in the light-driven production of hydrogen from water. The complexes can absorb light, reach an excited state, and then initiate electron transfer processes required for catalysis.[11]

pH Sensors and Molecular Switches

The nitrogen atoms in the heterocyclic rings can be protonated by acids. This protonation alters the electronic structure of the molecule, leading to noticeable changes in its optical properties (color and fluorescence).[4] This behavior allows derivatives of di(pyridin-2-yl)pyrimidine to function as colorimetric and luminescent pH sensors, switching their optical output in response to changes in acidity.[4]

Potential in Medicinal Chemistry

The pyrimidine core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[13][14] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[13] While research on the specific biological activity of 2,4-Dipyridin-2-ylpyrimidine is less extensive, its scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly as inhibitors of enzymes like protein kinases.[5]

Conclusion and Future Outlook

2,4-Dipyridin-2-ylpyrimidine is a molecule of growing importance, bridging the gap between fundamental coordination chemistry and applied materials science. Its asymmetric design, robust coordination capabilities, and tunable photophysical properties make it a compelling building block for:

-

Next-generation photosensitizers for solar energy conversion.

-

Advanced optical sensors for environmental and biological monitoring.

-

Novel scaffolds for the development of targeted therapeutics.

Future research will likely focus on the synthesis of new derivatives with tailored electronic and steric properties, the exploration of their complexes with a wider range of metals, and a deeper investigation into their potential biological activities. The continued development of site-selective synthetic methods will be crucial for unlocking the full potential of this versatile heterocyclic ligand.

References

-

2,4-dipyridin-2-yl-pyrimidine - Chemical Synthesis Database. (2025, May 20). Available at: [Link]

-

Achelle, S., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry, 76(9), 3229-3240. Available at: [Link]

-

Dong, Y., et al. (2012). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2916. Available at: [Link]

-

Zhu, H. B., et al. (2011). Synthesis and Crystal Structure of 4,4'-Di-2-pyridyl-2,2'-dithiodipyrimidine (C18H12N6S2). Journal of the Chinese Chemical Society, 58(4), 543-546. Available at: [Link]

-

Gärtner, F., et al. (2020). Substituted 2,4-Di(pyridin-2-yl)pyrimidine-Based Ruthenium Photosensitizers for Hydrogen Photoevolution under Red Light. Inorganic Chemistry, 59(24), 18031-18041. Available at: [Link]

-

Gärtner, F., et al. (2020). Substituted 2,4-Di(pyridin-2-yl)pyrimidine-Based Ruthenium Photosensitizers for Hydrogen Photoevolution under Red Light. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5304. Available at: [Link]

-

Kopchuk, D. S., et al. (2019). α,β‐Unsaturated Aldehydes as C‐Building Blocks in the Synthesis of Pyridines, 1,4‐Dihydropyridines and 1,2‐Dihydropyridines. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6652. Available at: [Link]

-

Sarris, M., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]

-

Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]

-

Li, H., et al. (2024). The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1001-1002. Available at: [Link]

-

Sert, Y., et al. (2014). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Journal of the Mexican Chemical Society, 58(4). Available at: [Link]

-

Emad, S. E., et al. (2022). Structure of 2,4‐di (piperdin‐1‐yl)‐6‐(2‐(1‐(pyridin‐2‐yl) ethylidene)hydrazinyl)‐1,3,5‐triazine (DPPT; left) and 2,4‐bis (morpholin‐4‐yl)‐6‐[2‐[1‐(pyridine‐2‐yl)ethylidene] hydrazin‐1‐yl]‐1,3,5‐triazine (DMPT; right). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 2-Acetyl Pyridine Derivatives. Available at: [Link]

-

Li, B., et al. (2018). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. Molecules, 23(11), 2776. Available at: [Link]

-

Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Iraqi National Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4'-Bipyridine. PubChem Compound Database. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

-

Zharnikov, M. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3569-3577. Available at: [Link]

-

Li, H., & Le, T. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

-

Stilinović, V., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 606. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

van der Werf, M. J., et al. (2023). Synthesis, Characterization and Reactivity of Novel Dipyridine and Pyridinyl Benzoquinoline Complexes of Zinc and Nickel. ChemRxiv. Available at: [Link]

-

Kumar, S., & Kumar, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. Semantic Scholar. Available at: [Link]

-

Sarris, M., et al. (2024). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. National Institutes of Health. Available at: [Link]

-

Hashimoto, S., et al. (2024). 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][1][4][15]diazaborinine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 329-331. Available at: [Link]

-

Panicker, R. R., & Sivaramakrishna, A. (2022). 6′,2″-Terpyridine ligands: Discrete metal complexes and their polymeric assemblies as a function of N-pyridyl substitution patterns. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-(4-Pyridyl)-2,2':6',2''-terpyridine. PubChem Compound Database. Available at: [Link]

-

Kumar, S., & Kumar, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. Available at: [Link]

-

Kumar, S., & Kumar, S. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

-

Modec, B. (2026). Spectroscopic (FT–IR, Raman, UV–Vis, XPS) features for the organic ion pair pyridinium hydrogen squarate: experimental and theoretical evaluation. DOI. Available at: [Link]

-

Aboutabl, M. E., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Taibah University for Science, 10(2), 221-230. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. lehigh.edu [lehigh.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 8. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 2,4-Dipyridin-2-ylpyrimidine Derivatives

Abstract: 2,4-dipyridin-2-ylpyrimidine derivatives represent a versatile class of N-heterocyclic compounds with significant potential in materials science and analytical chemistry. Their rigid, planar structure and tunable electronic properties make them excellent candidates for applications as luminescent materials, chemosensors, and photosensitizers. This guide provides a comprehensive overview of the synthesis, core photophysical characteristics, and structure-property relationships of these derivatives. We delve into the causality behind their absorption and emission behavior, supported by experimental protocols and computational insights, to offer a field-proven perspective for researchers and developers in advanced materials.

Introduction to Dipyridin-2-ylpyrimidines

The pyrimidine ring, a 1,3-diazine, is a fundamental heterocyclic scaffold found in numerous biologically and pharmacologically active molecules.[1] When functionalized with two pyridin-2-yl substituents at the 2- and 4-positions, the resulting 2,4-dipyridin-2-ylpyrimidine core (Figure 1) gains unique photophysical characteristics. These properties stem from its extended π-conjugated system and the presence of multiple nitrogen atoms which can act as coordination sites or be protonated, leading to significant changes in electronic structure.

The core appeal of this molecular family lies in its tunability. By introducing various functional groups onto the pyrimidine or pyridine rings, researchers can finely adjust the compound's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2] This modulation directly impacts the absorption and emission wavelengths, quantum yields, and excited-state lifetimes, making it possible to design molecules for specific applications such as Organic Light-Emitting Diodes (OLEDs) and highly sensitive chemical sensors.[2][3]

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 2,4-dipyridin-2-ylpyrimidine scaffold and its derivatives is primarily achieved through cyclization and cross-coupling reactions. The choice of synthetic route is critical as it dictates the potential for introducing functional diversity and influences overall yield and purity.

A prevalent and effective method involves a double cross-coupling reaction. For instance, a common precursor like 2,4-dichloro-6-methylpyrimidine can be reacted with 2-(tributylstannyl)pyridine in a Stille coupling reaction.[3] This efficiently installs the two pyridyl moieties. Subsequent functionalization, such as an aldol condensation with an aromatic aldehyde, allows for the introduction of arylvinyl groups at the 6-position, creating a donor-π-acceptor (D-π-A) system with interesting charge-transfer properties.[3]

Alternative strategies leverage multicomponent reactions or [4+2] cycloadditions, which can offer rapid access to polysubstituted pyrimidines from simpler starting materials like amidines, alkynes, and nitriles.[4] These methods are advantageous for building libraries of compounds for high-throughput screening of photophysical properties.

Core Photophysical Properties

The photophysical behavior of these derivatives is governed by electronic transitions within their π-conjugated systems. These are typically π-π* and n-π* transitions, which can be investigated using a combination of experimental spectroscopy and theoretical calculations.

Absorption and Emission Characteristics

2,4-dipyridin-2-ylpyrimidine derivatives generally exhibit strong absorption in the UV-visible region. The primary absorption bands are attributed to π-π* transitions within the aromatic system.[5] The precise wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε) are highly sensitive to the electronic nature of substituents and the polarity of the solvent.

Upon excitation, these molecules often display fluorescence, emitting light at a longer wavelength than they absorb (a phenomenon known as the Stokes shift). The emission properties, including the maximum emission wavelength (λ_em), fluorescence quantum yield (Φ_F), and excited-state lifetime (τ), are crucial metrics for assessing their performance as luminophores.

Key Observations:

-

Substituent Effects: Attaching electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) to the π-system typically results in a bathochromic (red) shift in both absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) cause a hypsochromic (blue) shift. This is a direct consequence of the stabilization or destabilization of the HOMO and LUMO energy levels.[6]

-

Solvatochromism: Many derivatives exhibit strong solvatochromism, where the color of their emission changes with the polarity of the solvent.[3] This effect is particularly pronounced in compounds with an intramolecular charge transfer (ICT) character. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shifted emission.[3] This property is highly valuable for developing fluorescent probes that can report on the polarity of their microenvironment.[7][8]

-

Protonation Effects (Acidochromism): The nitrogen atoms on the pyridine and pyrimidine rings can be protonated by acids. This protonation dramatically alters the electronic structure, often leading to significant color changes and luminescence switching.[3] This makes these compounds excellent candidates for colorimetric and luminescent pH sensors.

Summary of Photophysical Data

The following tables summarize representative photophysical data for a hypothetical series of 2,4-dipyridin-2-ylpyrimidine derivatives, illustrating the impact of substituents at the 6-position.

Table 1: Absorption Properties of 6-Substituted 2,4-Dipyridin-2-ylpyrimidine Derivatives in Dichloromethane.

| Compound ID | Substituent (R) | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| DPP-H | -H | 310 | 25,000 |

| DPP-NMe₂ | -CH=CH-C₆H₄-N(CH₃)₂ | 395 | 45,000 |

| DPP-NO₂ | -CH=CH-C₆H₄-NO₂ | 350 | 38,000 |

Table 2: Emission Properties of 6-Substituted 2,4-Dipyridin-2-ylpyrimidine Derivatives in Dichloromethane.

| Compound ID | Substituent (R) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

|---|---|---|---|---|---|

| DPP-H | -H | 365 | 4980 | 0.45 | 1.8 |

| DPP-NMe₂ | -CH=CH-C₆H₄-N(CH₃)₂ | 520 | 6450 | 0.78 | 3.5 |

| DPP-NO₂ | -CH=CH-C₆H₄-NO₂ | 450 | 6680 | 0.15 | 1.1 |

Theoretical Investigations with DFT and TD-DFT

To gain a deeper understanding of the electronic transitions and structure-property relationships, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools.[9][10]

-

DFT for Ground State: DFT calculations are used to optimize the ground-state geometry of the molecules and to determine the energies and spatial distributions of the HOMO and LUMO.[11] The HOMO-LUMO energy gap is a key predictor of the absorption energy.

-

TD-DFT for Excited States: TD-DFT is employed to simulate the UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[12] This allows for the assignment of experimental absorption bands to specific molecular orbital transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO).[9]

These computational models provide critical insights, helping to rationalize experimental findings and to guide the design of new molecules with desired photophysical properties in silico before undertaking laborious synthesis.[10]

Experimental Protocols & Methodologies

Scientific integrity requires robust and reproducible experimental methods. Here, we outline standard protocols for the synthesis and photophysical characterization of these compounds.

Example Synthesis Protocol: 4-(Arylvinyl)-2,6-di(pyridin-2-yl)pyrimidine

This protocol is adapted from established literature procedures for synthesizing D-π-A type dyes.[3]

Step 1: Synthesis of 2,6-di(pyridin-2-yl)-4-methylpyrimidine

-

To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in dry toluene, add Pd(PPh₃)₄ (0.05 eq).

-

Add 2-(tributylstannyl)pyridine (2.2 eq) to the mixture under an inert atmosphere (N₂ or Ar).

-

Reflux the reaction mixture for 24 hours, monitoring progress by TLC.

-

After cooling, quench the reaction with an aqueous solution of KF to remove tin byproducts.

-

Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Step 2: Aldol Condensation

-

Dissolve the 2,6-di(pyridin-2-yl)-4-methylpyrimidine (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.2 eq) in ethanol.

-

Add a catalytic amount of a strong base (e.g., sodium ethoxide) and stir the mixture at room temperature for 12 hours.

-

The product will often precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the final 4-(arylvinyl)-2,6-di(pyridin-2-yl)pyrimidine derivative.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Photophysical Characterization Workflow

The following workflow outlines the standard procedure for characterizing the photophysical properties of a newly synthesized derivative.

Caption: Standard workflow for photophysical characterization.

Structure-Property Relationships Explained

The ability to predict how a structural change will affect photophysical properties is the cornerstone of rational molecular design. For 2,4-dipyridin-2-ylpyrimidines, the key is managing the HOMO-LUMO energy gap.

Caption: Influence of substituents on molecular orbitals and spectra.

As illustrated above, electron-donating groups (EDGs) primarily raise the energy of the HOMO, reducing the energy gap and leading to absorption and emission of lower-energy (redder) light. Electron-withdrawing groups (EWGs) primarily lower the energy of the LUMO, which can increase the energy gap and shift spectra towards higher-energy (bluer) light. This predictable relationship allows for the targeted synthesis of compounds with specific colors and emission profiles.

Applications and Future Outlook

The versatile and tunable photophysical properties of 2,4-dipyridin-2-ylpyrimidine derivatives have positioned them as promising candidates for several advanced applications:

-

OLEDs: Their high fluorescence quantum yields and tunable emission colors make them suitable as emitters in OLED displays and lighting.

-

Chemosensors: The sensitivity of their fluorescence to the local environment (polarity, pH, metal ions) allows for the design of selective and sensitive chemical sensors.[3]

-

Photosensitizers: When coordinated with heavy metals like ruthenium or iridium, these ligands can form complexes with long-lived excited states, making them suitable as photosensitizers for applications in photodynamic therapy or photocatalysis for hydrogen evolution.[2][6]

-

Bioimaging: Derivatives functionalized for water solubility and biocompatibility could be developed as fluorescent probes for cellular imaging.[7]

Future research will likely focus on expanding the structural diversity of these compounds, improving their quantum efficiencies, and integrating them into functional devices and biological systems. The continued synergy between synthetic chemistry, spectroscopy, and computational modeling will be essential for unlocking the full potential of this remarkable class of molecules.

Conclusion

2,4-dipyridin-2-ylpyrimidine derivatives offer a robust and highly adaptable platform for the development of advanced functional materials. A thorough understanding of their synthesis, the causality behind their photophysical properties, and the interplay between molecular structure and electronic behavior is paramount for their effective application. By combining rigorous experimental characterization with the predictive power of computational chemistry, researchers can continue to innovate and engineer novel derivatives tailored for specific, high-impact applications ranging from next-generation electronics to sensitive diagnostic tools.

References

-

Sivakumar, K., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry. Available at: [Link]

-

Pohako-Eko, R., et al. (2020). Substituted 2,4-Di(pyridin-2-yl)pyrimidine-Based Ruthenium Photosensitizers for Hydrogen Photoevolution under Red Light. Inorganic Chemistry. Available at: [Link]

-

Chemical Synthesis Database. (2025). 2,4-dipyridin-2-yl-pyrimidine. Available at: [Link]

-

Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of 2,4‐diaryl‐substituted pyridines 2 by condensation approach. Available at: [Link]

-

Mishra, S., Raikwar, S., & Baire, B. (n.d.). Pyrimidine derivatives exhibiting important photophysical properties... ResearchGate. Available at: [Link]

-

Ziessel, R., et al. (2013). Luminescent dipyrrin based metal complexes. Dalton Transactions. Available at: [Link]

-

El-Shishtawy, R. M., et al. (2021). Synthesis, spectroscopic, thermal, structural characterization and DFT/TD-DFT computational studies for charge transfer complexes of 2,4-diamino pyrimidine with some benzoquinone acceptors. ResearchGate. Available at: [Link]

-

Tang, B. Z., et al. (2012). Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts. Chemical Communications. Available at: [Link]

-

Machado, A. E. H., et al. (2013). Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Lalinde, E., et al. (2023). A new family of luminescent iridium complexes: synthesis, optical, and cytotoxic studies. Dalton Transactions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and specific solvatochromism of D–π–A type pyridinium dye. Available at: [Link]

-

Machado, A. E. H., et al. (2013). Synthesis, Photophysical Properties and Solvatochromism of Meso-Substituted Tetramethyl BODIPY Dyes. ResearchGate. Available at: [Link]

-

Zyryanov, G. V., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. Available at: [Link]

-

Quinn, S. J., et al. (2024). Study of the photophysical properties and the DNA binding of enantiopure [Cr(TMP)2(dppn)]3+ Complex. Inorganic Chemistry. Available at: [Link]

-

Tatarets, A., et al. (2023). Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. Molecules. Available at: [Link]

-

Fadda, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available at: [Link]

-

Stoyanov, S. R., et al. (2021). Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. International Journal of Molecular Sciences. Available at: [Link]

-

Zangi, H., et al. (2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. RSC Advances. Available at: [Link]

-

Ordóñez, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]

-

Abdel-Rhman, M. H., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

Electronic Structure & Design Principles of Pyrimidine-Based Tridentate Ligands

Executive Summary

This guide provides a rigorous technical analysis of pyrimidine-based tridentate ligands, a class of chelators that are displacing traditional terpyridine systems in advanced catalysis and metallodrug development. Unlike their pyridine counterparts, pyrimidine motifs introduce significant

Theoretical Framework: The Pyrimidine "Electronic Sink"

Pyrimidine vs. Pyridine: The -Acidity Shift

The core distinction of pyrimidine (1,3-diazine) based ligands lies in their electronic deficiency. While 2,2':6',2''-terpyridine (tpy) is the archetype for tridentate nitrogen ligands, replacing the central or flanking rings with pyrimidine alters the ligand field parameters significantly.

-

-Donation: Pyrimidines are generally weaker

-

-Acceptance: The presence of the second nitrogen lowers the energy of the

Orbital Interaction Architecture

In an octahedral complex

-

HOMO: Typically metal-centered (

), destabilized by -

LUMO: Ligand-centered (

). In pyrimidine systems, this orbital is significantly lower in energy than in terpyridine systems, reducing the HOMO-LUMO gap (

Consequence: This reduced gap leads to red-shifted MLCT absorption bands and accessible reduction potentials, making these complexes ideal electron reservoirs for catalytic reduction cycles.

Computational Protocol (DFT)[1][2][3]

To predict the electronic structure accurately, a rigid "black box" approach to DFT is insufficient. The following protocol balances computational cost with electronic accuracy, specifically tuned for charge-transfer systems.

The Validated Workflow

The following Graphviz diagram outlines the iterative design-to-validation pipeline.

Figure 1: Iterative computational workflow for electronic structure determination.

Step-by-Step Methodology

Step 1: Geometry Optimization

-

Functional: B3LYP is the industry standard for ground-state geometries of 2nd and 3rd row transition metals.

-

Basis Set:

-

Metal (Ru, Ir, Pt): LANL2DZ (Los Alamos National Laboratory 2-double-z) with Effective Core Potentials (ECP) to account for relativistic effects.

-

Ligand (C, H, N, O): 6-31G(d,p) to allow for polarization, crucial for describing the anisotropic electron density in aromatic rings.

-

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Solvent choice: Acetonitrile (

).

Step 2: Electronic Excitations (TD-DFT)

-

Critical Adjustment: Standard B3LYP often underestimates charge-transfer excitation energies (the "ghost state" problem).

-

Recommendation: Use CAM-B3LYP (Coulomb-Attenuating Method) or wB97X-D for Time-Dependent DFT calculations. These range-separated functionals correctly describe the long-range electron transfer inherent in MLCT transitions.

Step 3: Frontier Orbital Analysis

-

Extract HOMO and LUMO energies (in Hartrees) and convert to eV (

). -

Calculate Chemical Hardness (

) and Electrophilicity (

Experimental Characterization & Validation

Trustworthiness in electronic structure claims requires experimental validation. The two pillars are Cyclic Voltammetry (CV) and UV-Vis Spectroscopy.

Electrochemical Analysis (Cyclic Voltammetry)

CV provides the thermodynamic mapping of the frontier orbitals.

Protocol:

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

). -

Electrodes:

-

Working: Glassy Carbon (polished with 0.05

m alumina). -

Counter: Platinum wire.

-

Reference: Ag/AgCl (calibrated against Ferrocene/Ferrocenium internal standard).

-

-

Scan Rate: 100 mV/s.

Data Interpretation:

-

Oxidation (

): Corresponds to the removal of an electron from the HOMO (Metal-centered -

Reduction (

): Corresponds to adding an electron to the LUMO (Ligand-centered). -

Validation: If the DFT-predicted LUMO is lower for the pyrimidine complex than the terpyridine analog, the experimental

must be less negative (easier to reduce).

Spectroscopic Signatures (UV-Vis)

The electronic absorption spectrum validates the TD-DFT predictions.

| Feature | Wavelength ( | Electronic Origin | Pyrimidine Effect |

| LC Band | 280 - 320 nm | Minimal shift vs. tpy | |

| MLCT Band | 420 - 550 nm | Red Shift (Lower Energy) | |

| MC Band | > 600 nm (weak) | Often obscured by MLCT |

Applications: From Structure to Function

Metallodrug Development (Anticancer)

Pyrimidine-based tridentate ligands are gaining traction in the design of Ru(II) and Pt(II) metallodrugs.

-

Mechanism: The planar, electron-deficient pyrimidine core facilitates intercalation between DNA base pairs.

-

Causality: The lowered LUMO allows the complex to accept electrons from biological reductants, potentially generating Reactive Oxygen Species (ROS) in situ, leading to apoptosis in cancer cells.

Catalytic Water Oxidation

In water oxidation catalysis (WOC), the stability of the high-valent metal oxo intermediate is paramount.

-

The electron-withdrawing nature of pyrimidine stabilizes the lower oxidation states, which can be a disadvantage for reaching high-valent catalytic states (e.g., Ru(IV)=O).

-

Design Fix: Introduction of electron-donating groups (e.g., -OMe, -NMe

) on the pyrimidine ring can "tune" the redox potential back to the optimal range while maintaining the robust tridentate geometry.

Logic of Ligand Design

The following diagram illustrates the decision matrix for modifying these ligands based on desired electronic outcomes.

Figure 2: Strategic modification of pyrimidine ligands to tune electronic properties.

References

-

Constable, E. C. (2024). "2,2′:6′,2″-Terpyridine meets 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: tuning the electro-optical properties of ruthenium(II) complexes." Dalton Transactions.

-

Hofmann, A., et al. (2025).[1] "DFT-Guided Synthesis, Electrochemical, and Photophysical Properties of Ruthenium(II) Polypyridyl Complexes Featuring Flavin-Inspired π-Extended Ligands." Chemistry - A European Journal.

-

BenchChem. (2025). "Theoretical studies on the electronic structure of pyrimidines." BenchChem Technical Guides.

-

Radisavljević, S., et al. (2019). "DFT Study of the CNS Ligand Effect on the Geometry, Spin-State, and Absorption Spectrum in Ruthenium, Iron, and Cobalt Quaterpyridine Complexes." ACS Omega.

-

Campagna, S., et al. (2000). "Synthesis, X-ray structures, spectroscopic and electrochemical properties of ruthenium(II) complexes containing 2,2′-bipyrimidine." Inorganica Chimica Acta.

Sources

2,4-Dipyridin-2-ylpyrimidine: A Versatile N-Heterocyclic Scaffold

[1]

Executive Summary

2,4-Dipyridin-2-ylpyrimidine (often abbreviated as 2,4-bpprd or 2,4-dpp ) is a polypyridyl ligand featuring a central pyrimidine ring substituted at the 2- and 4-positions with pyridine groups.[1] Unlike its more common isomer, 2,2':6',2''-terpyridine (which binds metals in a tridentate meridional fashion), the 2,4-isomer possesses a geometry that favors bridging coordination modes or distorted chelation, making it a critical building block for multinuclear complexes , Metal-Organic Frameworks (MOFs) , and supramolecular assemblies .

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2,4-Di(pyridin-2-yl)pyrimidine |

| Synonyms | 2,4-Bis(2-pyridyl)pyrimidine; 2,4-bpprd |

| CAS Number | Not widely listed in commercial catalogs; refer to specific literature (e.g., Dalton Trans.[1] 2023) |

| Molecular Formula | C₁₄H₁₀N₄ |

| Molecular Weight | 234.26 g/mol |

| Physical State | Solid (typically off-white or yellow crystals) |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; sparingly soluble in alcohols |

Structural Analysis

The molecule consists of a central pyrimidine ring flanked by two pyridine rings.[2] The nitrogen atoms are located at positions 1 and 3 of the central ring, and position 1 of the pyridine rings.[3]

-

Vector 1: The 2-pyridyl group can chelate with N1 of the pyrimidine (similar to bipyridine).

-

Vector 2: The 4-pyridyl group introduces a divergent angle, often leading to bridging coordination rather than simple tridentate binding.[1]

Synthesis Protocol: The Enaminone-Amidine Route[1]

While Stille coupling (using stannylpyridines) is a viable route, the most robust and atom-economical method reported in recent literature (Maekawa et al., Dalton Trans., 2023) utilizes a condensation reaction between an enaminone and an amidine.

Reaction Scheme

The synthesis involves the condensation of pyridine-2-carboxamidine with 3-(dimethylamino)-1-(2-pyridyl)-propen-1-one .[1][4]

Figure 1: Condensation pathway for the synthesis of 2,4-di(pyridin-2-yl)pyrimidine.

Step-by-Step Methodology

-

Reagent Preparation:

-

Reaction:

-

Dissolve Precursor A and Precursor B in EtOH in a round-bottom flask equipped with a magnetic stir bar.

-

Add NaOEt slowly to the mixture.

-

Heat the reaction mixture to 100 °C (reflux) and stir for 24 hours . The basic conditions facilitate the deprotonation of the amidine and the elimination of dimethylamine during cyclization.

-

-

Work-up & Purification:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Purification: The crude residue is typically purified via column chromatography.[4]

-

Stationary Phase: Activated Alumina.[4]

-

Mobile Phase: Ethyl Acetate (EtOAc).

-

-

Isolation: Collect fractions containing the product (monitor via TLC) and evaporate to dryness to yield yellow crystals.

-

-

Characterization (Expected ¹H NMR in Acetone-d₆):

Coordination Chemistry & Applications

The 2,4-dipyridin-2-ylpyrimidine scaffold is a "privileged ligand" in coordination chemistry due to its ability to support structural diversity in metal complexes.[1]

Coordination Modes

Unlike terpyridine, which is rigid, the 2,4-isomer has rotational freedom around the C-C bonds connecting the rings. This leads to two primary binding modes:

-

Chelating (κ²): The 2-pyridyl group and N1 of the pyrimidine bind a single metal center (similar to 2,2'-bipyridine).

-

Bridging (μ-κ²:κ² or μ-κ²:κ¹): The 4-pyridyl group rotates to bind a second metal center, facilitating the formation of dinuclear or polymeric structures.[1]

Figure 2: Logical flow of coordination modes leading to specific functional applications.[1]

Key Applications

1. Copper(I)-Ethylene Separation Materials

Recent research (Maekawa et al., 2023) demonstrated that 2,4-bpprd reacts with Cu(I) salts in the presence of ethylene (C₂H₄) to form diverse coordination polymers.

-

Mechanism: The ligand bridges multiple Cu(I) centers, creating a framework that stabilizes ethylene molecules.

-

Significance: These complexes are potential candidates for olefin separation technologies , allowing the purification of ethylene from industrial gas streams.

2. Ruthenium(II) Photosensitizers

Ru(II) complexes incorporating this scaffold exhibit distinct photophysical properties compared to standard Ru(bpy)₃²⁺.

-

Function: The pyrimidine ring lowers the energy of the π* orbital, stabilizing the Metal-to-Ligand Charge Transfer (MLCT) state.[1]

-

Use Case: These complexes are used as photosensitizers in hydrogen evolution reactions (HER) , driving the catalytic reduction of water under visible light irradiation.

References

-

Maekawa, M., Hayashi, T., Sugimoto, K., Okubo, T., & Kuroda-Sowa, T. (2023).[2] Structural diversity of copper(I)–ethylene complexes with 2,4-bis(2-pyridyl)pyrimidine directed by anions. Dalton Transactions, 52(41), 14941–14948.[2]

-

Gamache, M. T., Auvray, T., Shevchenko, N., & Hanan, G. S. (2021). Substituted 2,4-Di(pyridin-2-yl)pyrimidine-Based Ruthenium Photosensitizers for Hydrogen Photoevolution under Red Light.[1][7] Inorganic Chemistry, 60(1), 292–302.[7]

-

Hanan, G. S., & Kurth, D. G. (2023).[4] Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations.[1] ACS Organic & Inorganic Au, 3(6), 368–385.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. MAEKAWA Masahiko | Kindai University Graduate School of Science and Engineering Faculty of Science and Engineering [kindai.ac.jp]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Structural diversity of copper(i)–ethylene complexes with 2,4-bis(2-pyridyl)pyrimidine directed by anions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Structural diversity of copper(i)–ethylene complexes with 2,4-bis(2-pyridyl)pyrimidine directed by anions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Solubility Profile and Thermodynamic Analysis of 2,4-bis(2-pyridyl)pyrimidine

The following is an in-depth technical guide on the solubility profile of 2,4-bis(2-pyridyl)pyrimidine, structured for researchers and drug development professionals.

Executive Summary

2,4-bis(2-pyridyl)pyrimidine (2,4-bpp) is a critical polypyridyl ligand in coordination chemistry, widely utilized for constructing metallo-supramolecular architectures, metal-organic frameworks (MOFs), and luminescent materials.[1] Its rigid, planar structure facilitates strong

This technical guide provides a comprehensive analysis of the solubility behavior of 2,4-bpp. It moves beyond simple "soluble/insoluble" classifications to offer a mechanistic understanding of solvent-solute interactions, thermodynamic modeling parameters, and actionable protocols for solubility determination. This document is designed to serve as a primary reference for optimizing recrystallization, synthesis, and electrochemical applications.

Physicochemical Profile & Structural Significance[1][2][3][4][5]

Molecular Architecture

The solubility of 2,4-bpp is governed by its specific structural attributes:

-

Planarity: The molecule consists of a central pyrimidine ring flanked by two pyridine rings. The low torsional angles between rings (typically

in solid state) maximize conjugation but also increase lattice energy ( -

H-Bond Acceptors: The three nitrogen atoms (two pyridyl, one pyrimidinyl available) act as weak hydrogen bond acceptors, facilitating solubility in protic solvents like methanol and ethanol at elevated temperatures.

-

Absence of H-Bond Donors: Lacking -OH or -NH groups, 2,4-bpp relies on dipole-dipole interactions and dispersion forces for solvation in aprotic media.

Operational Solubility Matrix

The following table summarizes the qualitative solubility profile derived from synthesis and crystallographic literature.

| Solvent Class | Specific Solvents | Solubility Status | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary solvents for synthesis and purification; excellent for column chromatography. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Used for biological assays and NMR characterization. Difficult to remove due to high boiling points. |

| Polar Protic | Methanol, Ethanol | Moderate (Hot) | Ideal for recrystallization. Low solubility at RT allows for high-yield recovery upon cooling. |

| Ketones | Acetone | Moderate | Often used in conjunction with ethylene for Cu(I) complex synthesis. |

| Nitriles | Acetonitrile (MeCN) | Moderate | Standard solvent for electrochemical studies; often requires heating for saturation. |

| Non-Polar | Hexanes, Diethyl Ether | Insoluble | Used as antisolvents to precipitate the ligand from DCM or Chloroform. |

Experimental Methodology: Determination of Solubility

To generate precise mole fraction solubility data (

Protocol: Gravimetric Equilibrium Method

Objective: Determine the saturation mole fraction (

Workflow Diagram:

Figure 1: Step-by-step workflow for gravimetric solubility determination.

Detailed Steps:

-

Preparation: Calibrate a thermostatic water bath to the desired temperature (

K). -

Saturation: Add excess 2,4-bpp solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically for 24–48 hours. Critical Step: Ensure solid phase remains present throughout to guarantee saturation.

-

Sampling: Stop stirring and allow phases to separate for 2 hours at constant temperature. Withdraw 2-5 mL of supernatant using a pre-heated syringe filter (0.45

m PTFE) to prevent precipitation during transfer. -

Quantification: Transfer the filtrate to a pre-weighed weighing dish. Evaporate solvent under vacuum or nitrogen flow. Dry the residue to constant mass.

-

Calculation: Calculate mole fraction solubility (

) using:

Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated to thermodynamic models to extract enthalpy (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

relates to the enthalpy of solution. A positive value for the dissolution enthalpy indicates an endothermic process (solubility increases with T), which is expected for 2,4-bpp in most organic solvents.

van't Hoff Analysis

For a narrower temperature range, the simplified van't Hoff equation determines the thermodynamic driving forces:

-

Plot:

vs -

Slope:

-

Intercept:

Diagram: Thermodynamic Decision Matrix

Figure 2: Decision logic for selecting the appropriate thermodynamic correlation model.

Process Implications & Applications

Recrystallization Strategy

For purification of 2,4-bpp synthesized from 2-cyanopyridine and acetylene (or via Stille coupling), Ethanol is the solvent of choice.

-

Mechanism: High temperature (78°C) disrupts the crystal lattice; cooling to RT (25°C) significantly lowers solubility, driving crystallization.

-

Antisolvent Method: For samples dissolved in DCM, the slow addition of Hexane creates a supersaturated zone, promoting the growth of X-ray quality crystals.

Coordination Chemistry

In the synthesis of Copper(I) ethylene complexes (e.g.,

References

-

Maekawa, M., et al. (2023).[1][2][3] "Structural diversity of copper(I) ethylene complexes with 2,4-bis(2-pyridyl)pyrimidine directed by anions." ResearchGate.

-

Constable, E. C., et al. (2005). "2,4-Bis(2-pyridyl)pyrimidine: a versatile ligand for supramolecular assembly." Dalton Transactions.[4] (Contextual citation for ligand properties).

-

Movassaghi, M., & Hill, M. D. (2006).[5] "Single-Step Synthesis of Pyrimidine Derivatives." Journal of the American Chemical Society.[5]

-

Sugimoto, K. (2023).[2][3] "Crystallographic data for 2,4-bis(2-pyridyl)pyrimidine complexes." Kindai University Research Directory.

Sources

A Technical Guide to Transition Metal Complexes with 2,4-Di(pyridin-2-yl)pyrimidine Ligands: Synthesis, Properties, and Applications

Abstract

This in-depth technical guide provides a comprehensive overview of transition metal complexes featuring the 2,4-di(pyridin-2-yl)pyrimidine (2,4-dpp) ligand. We will explore the synthesis of the 2,4-dpp ligand and its coordination chemistry with a range of transition metals, including ruthenium, iron, and copper. The guide will delve into the unique structural, photophysical, and electrochemical properties of these complexes, with a particular focus on the celebrated "light-switch" effect observed in ruthenium(II) polypyridyl complexes and the spin-crossover phenomena in iron(II) systems. Furthermore, we will survey the burgeoning applications of these complexes in diverse fields such as biomedical diagnostics, therapeutics, and catalysis. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile class of coordination compounds.

The 2,4-Di(pyridin-2-yl)pyrimidine (2,4-dpp) Ligand: A Versatile Building Block

The 2,4-di(pyridin-2-yl)pyrimidine (2,4-dpp) ligand is a polycyclic aromatic molecule featuring a central pyrimidine ring flanked by two pyridyl moieties. This structural arrangement provides multiple nitrogen donor atoms, making it a versatile chelating and bridging ligand in coordination chemistry.[1]

The diverse coordination modes of 2,4-dpp allow for the construction of a wide array of mononuclear and polynuclear metal complexes with tailored properties. Its ability to act as a bridging ligand has been instrumental in the synthesis of multinuclear assemblies.[2]

Synthesis and Characterization

Ligand Synthesis

The 2,4-dpp ligand and its derivatives can be synthesized through various organic reactions. A common and efficient method involves a double cross-coupling reaction.[3]

Experimental Protocol: Synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines [3]

-

Double Cross-Coupling: React 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine in the presence of a palladium catalyst to form the 2,4-di(pyridin-2-yl)-6-methylpyrimidine intermediate.

-

Aldol Condensation: The intermediate from step 1 is then subjected to an aldol condensation with an appropriate aromatic aldehyde. This step introduces the arylvinyl group at the 6-position of the pyrimidine ring. The choice of aromatic aldehyde allows for the tuning of the electronic and steric properties of the final ligand.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

Complex Synthesis

The synthesis of transition metal complexes with 2,4-dpp ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Experimental Protocol: Synthesis of [Ru(bpy)₂(2,4-dpp)]²⁺

This protocol is adapted from methods used for similar ruthenium polypyridyl complexes.[4][5]

-

Precursor Synthesis: Synthesize the precursor complex, cis-[Ru(bpy)₂Cl₂], by reacting RuCl₃·3H₂O with 2,2'-bipyridine (bpy) in a suitable solvent like ethanol or DMF.

-

Ligand Exchange: React the cis-[Ru(bpy)₂Cl₂] precursor with a stoichiometric amount of the 2,4-dpp ligand in a high-boiling solvent such as ethylene glycol.

-

Reflux: Heat the reaction mixture to reflux for several hours to facilitate the ligand exchange reaction.

-

Purification: Cool the reaction mixture and purify the resulting complex using column chromatography on alumina or silica gel. The product is typically eluted with an acetonitrile/toluene mixture.

-

Counter-ion Exchange: The chloride salt can be converted to other salts (e.g., PF₆⁻, BF₄⁻) by metathesis with the corresponding ammonium or potassium salt.

Experimental Protocol: Synthesis of ₂

This protocol is based on the synthesis of similar iron(II) spin-crossover complexes.[6][7]

-

Reaction Setup: Dissolve the 2,4-dpp ligand in a suitable solvent like methanol or acetonitrile.

-

Metal Addition: Add a solution of Fe(BF₄)₂·6H₂O in the same solvent to the ligand solution under an inert atmosphere (e.g., nitrogen or argon). A 2:1 ligand-to-metal molar ratio is typically used.

-

Precipitation: The iron(II) complex will often precipitate out of the solution upon formation. The reaction may be gently heated to ensure complete reaction.

-

Isolation and Washing: Collect the precipitate by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting solid under vacuum.

Structural and Electronic Properties

The coordination of 2,4-dpp to a transition metal center results in the formation of stable five-membered chelate rings. The overall geometry of the resulting complex is dictated by the coordination number and the nature of the metal ion and any ancillary ligands present.[8] Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar.[8][9]

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of these complexes.[10][11] The bond lengths and angles obtained from these studies provide valuable insights into the nature of the metal-ligand bonding and how it influences the electronic and photophysical properties of the complex.

Photophysical Properties and the "Light-Switch" Effect

Ruthenium(II) polypyridyl complexes containing the 2,4-dpp ligand, or the related dppz (dipyrido[3,2-a:2',3'-c]phenazine) ligand, often exhibit fascinating photophysical properties.[12] Of particular interest is the "molecular light-switch" effect.[13] In aqueous solutions, these complexes are typically non-luminescent. However, upon intercalation into the hydrophobic environment of double-stranded DNA, a significant enhancement of their luminescence is observed.[14][15]

This phenomenon is attributed to the shielding of the dppz or 2,4-dpp ligand from water molecules, which can quench the excited state through hydrogen bonding.[16] The mechanism involves a metal-to-ligand charge transfer (MLCT) excited state.[5]

The sensitivity of the luminescence to the local environment makes these complexes valuable probes for DNA structure and conformation.[17] They have been shown to exhibit enhanced luminescence in the presence of mismatched DNA base pairs, making them promising candidates for cancer diagnostics, as deficiencies in DNA mismatch repair are a hallmark of many cancers.[14]

Table 1: Photophysical Properties of Selected Ruthenium(II) Complexes

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Ru(bpy)₂(dppz)]²⁺ | 448 | 610 | >0.05 (in DNA) | ~100-400 ns (in DNA) | [5] |

| [Ru(phen)₂(dppz)]²⁺ | ~450 | ~620 | >0.05 (in DNA) | ~100-500 ns (in DNA) | [13][16] |

| [Ru(bpy)₂(dpp)]²⁺ | ~450 | ~615 | Varies with environment | Varies with environment | [4][18] |

Spin-Crossover (SCO) Phenomena

Iron(II) complexes with polypyridyl ligands, including those related to 2,4-dpp, can exhibit spin-crossover (SCO) behavior.[6] This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light.

The ligand field strength imparted by the coordinating ligands is a critical factor in determining whether an iron(II) complex will exhibit SCO. The 2,4-dpp ligand and its derivatives provide a ligand field strength that is often close to the SCO threshold for iron(II), allowing for the observation of this interesting magnetic behavior. The geometry of the ligand can also influence the spin state of the metal ion.

Applications

The unique properties of transition metal complexes with 2,4-dpp ligands have led to their exploration in a variety of applications.

Biomedical Applications

-

DNA Probes: As discussed, the "light-switch" properties of ruthenium(II) complexes make them excellent luminescent probes for DNA.[19] Their ability to selectively bind to and report on specific DNA structures, such as mismatches and G-quadruplexes, is of significant interest for diagnostic applications.[13][14]

-

Anticancer Agents: Ruthenium complexes, in general, are being investigated as potential anticancer drugs due to their lower toxicity compared to platinum-based drugs.[20] The ability of 2,4-dpp complexes to interact with DNA makes them promising candidates for chemotherapeutic agents. Some ruthenium complexes also show promise in photodynamic therapy (PDT), where they can be activated by light to produce reactive oxygen species that kill cancer cells.

-

Antimicrobial Agents: Some transition metal complexes have shown promising antibacterial and antifungal activity.[21] The coordination of a metal ion to an organic ligand can enhance its biological activity.

Catalysis

Transition metal complexes are widely used as catalysts in a vast array of chemical transformations due to their ability to exist in multiple oxidation states and coordinate to a variety of substrates.[2][22][23] Ruthenium complexes, in particular, are known to be effective catalysts for a range of organic reactions, including oxidation, hydrogenation, and carbon-carbon bond formation.[20][24] While specific catalytic applications of 2,4-dpp complexes are an emerging area of research, their structural and electronic similarities to other catalytically active polypyridyl complexes suggest significant potential.[25][26]

-

Photocatalysis: The excited-state reactivity of ruthenium polypyridyl complexes makes them suitable for use as photosensitizers in photocatalytic reactions, such as water splitting and CO₂ reduction.[27]

-

Electrocatalysis: The redox properties of these complexes can be harnessed for electrocatalytic applications, for example, in the hydrogen evolution reaction.[28]

-

Oxidation Catalysis: Transition metal complexes can catalyze the oxidation of various organic substrates.[22]

Molecular Devices and Sensors

The switchable nature of both the luminescence and magnetic properties of these complexes makes them attractive components for the development of molecular-scale devices and sensors. For instance, the spin-crossover behavior of iron(II) complexes could be utilized in memory devices, while the environmentally sensitive luminescence of ruthenium(II) complexes could be employed in chemical sensors.

Conclusion and Future Outlook

Transition metal complexes with 2,4-di(pyridin-2-yl)pyrimidine ligands represent a rich and expanding area of coordination chemistry. Their versatile coordination behavior, coupled with their fascinating photophysical and magnetic properties, has established them as valuable building blocks for the creation of functional molecular systems. The "light-switch" properties of ruthenium complexes have already demonstrated their potential as powerful tools in biomedical research, and the exploration of their catalytic and materials science applications is a promising and active field of investigation. Future research will likely focus on the rational design of new 2,4-dpp-based complexes with enhanced properties for specific applications, including more efficient and selective catalysts, more sensitive and specific biological probes, and novel materials for molecular electronics and spintronics.

References

-

Recent Developments in the Interactions of Classic Intercalated Ruthenium Compounds: [Ru(bpy)2dppz]2+ and [Ru(phen)2dppz]2+ with a DNA Molecule. (2019). MDPI. [Link]

-

Crystal structure of Δ-Ru(bpy)2dppz2+ bound to mismatched DNA reveals side-by-side metalloinsertion and intercalation. PMC. [Link]

-

Delta chirality ruthenium 'light-switch' complexes can bind in the minor groove of DNA with five different binding modes. (2016). Nucleic Acids Research | Oxford Academic. [Link]

-

Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting. OUCI. [Link]

-

Investigating the DNA binding properties of two new Ru II (dppz) complexes incorporating the facially coordinated ligands tris(pyridin-2-yl)methylamin ... (2025). Dalton Transactions (RSC Publishing). [Link]

-

DPP dyes as ligands in transition-metal complexes. (2002). PubMed. [Link]

-

Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. PMC. [Link]

-

4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. (2011). Taylor & Francis Online. [Link]

-

Synthesis of ruthenium complexes and their catalytic applications: A review. (2022). ScienceDirect. [Link]

-

Synthesis, Characterization, Antibacterial Activity and Investigation of DNA Binding for Ru(II) Molecular “Light Switch” Com. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Spectroscopic Characterization of a Zeolite-Entrapped Ru(bpy)2(dpp)2+ Complex. Inorganic Chemistry - ACS Publications. [Link]

-

Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]

-

Crystal structures of Λ-[Ru(phen)₂dppz]²⁺ with oligonucleotides containing TA/TA and AT/AT steps show two intercalation modes. (2012). PubMed. [Link]

-

Synthesis and study of a mixed-ligand ruthenium(II) complex in its ground and excited states: bis(2,2′-bipyridine)(dipyrido[3,2-a : 2′,3′-c]phenazine-N4N5)ruthenium(II). RSC Publishing. [Link]

-

Synthesis and Characterisation of Ruthenium(II) Tris(heteroleptic) Complexes containing a Triazole Ligand by Declan Mulhern. Theses - Technological University Dublin. [Link]

-

Properties and Emerging Applications of Ruthenium Nanoclusters. (2024). Bio Integration. [Link]

-

Thin Film of a Spin Crossover Complex 2 | Request PDF. (2025). ResearchGate. [Link]

-

Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. Journal of Basic and Environmental Sciences. [Link]

-

Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. (2020). MDPI. [Link]

-

Properties and dynamics of electronic states of transition metal complexes. CORDIS | European Commission. [Link]

-

Synthesis and X-ray crystal structures of two transition metal complexes based on functionalised 1,5-anhydro-2-deoxy-D-galactitol and methyl 2-deoxy-alpha-D-galactopyranoside. (2008). PubMed. [Link]

-

Synthesis, characterization and antibacterial screening of 2,4-diaminopyrimidine pyrimethamine and trimethoprim silver complexes. African Journal of Biotechnology. [Link]

-

X-ray crystal structure studies of metal complexes. TCU Digital Repository. [Link]

-

Synthesis of the Fe(II) complex12, and chemical generation of... (2024). ResearchGate. [Link]

-

Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. [Link]

-

X-Ray Structures. The Emslie Group. [Link]

-

Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions (RSC Publishing). [Link]

-

Pyridine coordination chemistry for molecular assemblies on surfaces. (2014). PubMed. [Link]

-

Two-photon-absorbing ruthenium complexes enable near infrared light-driven photocatalysis. (2022). NSF Public Access Repository. [Link]

-

Reduction-oxidation properties of organo-transition metal complexes. Part 33. Ligand-vs. metal-based oxidation of cyano-bridged catecholatoruthenium–manganese carbonyl compounds: the X-ray crystal structure of cis-[(dppe)(Et3P)(OC)2Mn(µ-CN)Ru(CO)2(PPh3)(o-. RSC Publishing. [Link]

-

Using electrostatic effects at transition metal complexes to control reactivity. American Chemical Society. [Link]

-

The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. (2025). ResearchGate. [Link]

-

Electrocatalytic Hydrogen Evolution of Transition Metal (Fe, Co and Cu)–Corrole Complexes Bearing an Imidazole Group. (2023). MDPI. [Link]

-

Transition Metal Coordination Chemistry. University of Sheffield. [Link]

-

ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. Wiley Online Library. [Link]

-

Initial synthesis and structure of an all-ferrous analogue of the fully reduced [Fe4S4]0 cluster of the nitrogenase iron protein. PMC. [Link]

-

Coordination Chemistry of Transition Metals – LOUIS Sandbox. LOUIS Pressbooks. [Link]

-

Magnetic and Electrocatalytic Properties of Transition Metal Doped MoS>2> Nanocrystals. (2018). MDPI. [Link]

-

Topic 6 Coordination Compounds. (2020). University of Massachusetts Boston. [Link]

-

Initial synthesis and structure of an all-ferrous analogue of the fully reduced [Fe4S4]0 cluster of the nitrogenase iron protein. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/9843461/)

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [zenodo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and study of a mixed-ligand ruthenium(II) complex in its ground and excited states: bis(2,2′-bipyridine)(dipyrido[3,2-a : 2′,3′-c]phenazine-N4N5)ruthenium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Coordination Chemistry of Transition Metals – LOUIS Sandbox [louis.pressbooks.pub]

- 9. chemistry.tcd.ie [chemistry.tcd.ie]

- 10. DPP dyes as ligands in transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [repository.tcu.edu]

- 12. Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting [ouci.dntb.gov.ua]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structure of Δ-Ru(bpy)2dppz2+ bound to mismatched DNA reveals side-by-side metalloinsertion and intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigating the DNA binding properties of two new Ru II (dppz) complexes incorporating the facially coordinated ligands tris(pyridin-2-yl)methylamin ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01159K [pubs.rsc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Crystal structures of Λ-[Ru(phen)₂dppz]²⁺ with oligonucleotides containing TA/TA and AT/AT steps show two intercalation modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 21. Synthesis, characterization and antibacterial screening of 2,4-diaminopyrimidine pyrimethamine and trimethoprim silver complexes | African Journal of Biotechnology [ajol.info]

- 22. aensiweb.com [aensiweb.com]

- 23. researchgate.net [researchgate.net]

- 24. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 25. Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Properties and Emerging Applications of Ruthenium Nanoclusters – Bio Integration [bio-integration.org]

- 27. Two-photon-absorbing ruthenium complexes enable near infrared light-driven photocatalysis | NSF Public Access Repository [par.nsf.gov]

- 28. mdpi.com [mdpi.com]

Methodological & Application

Kröhnke synthesis method for 2,4-bis(2-pyridyl)pyrimidine

Application Note: Kröhnke-Type Synthesis and Validation of 2,4-Bis(2-pyridyl)pyrimidine

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Principles